molecular formula C8H11BO3S B1417937 3-Ethylsulfinylphenylboronic acid CAS No. 1072952-07-8

3-Ethylsulfinylphenylboronic acid

Cat. No. B1417937
M. Wt: 198.05 g/mol
InChI Key: DHBFKULBTXMUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylsulfinylphenylboronic acid is a chemical compound with the empirical formula C8H11BO3S . It has a molecular weight of 198.05 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for 3-Ethylsulfinylphenylboronic acid is CCS(=O)c1cccc(c1)B(O)O . The InChI key is DHBFKULBTXMUOK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Ethylsulfinylphenylboronic acid is a solid . It has a density of 1.3±0.1 g/cm³ . The boiling point is 449.3±47.0 °C at 760 mmHg . The compound has a molar refractivity of 51.4±0.4 cm³ . It has 3 freely rotating bonds . The polar surface area is 77 Ų . The polarizability is 20.4±0.5 10^-24 cm³ . The surface tension is 62.8±5.0 dyne/cm . The molar volume is 150.3±5.0 cm³ .

Scientific Research Applications

Glycopeptide/Glycoprotein Enrichment and Separation

3-Ethylsulfinylphenylboronic acid (and related compounds) have been utilized in novel functionalized microspheres for the solid-phase extraction of glycopeptides/glycoproteins. These microspheres demonstrated excellent adsorption capacities due to the boronic acid brushes on their surfaces. They were efficiently used to enrich glycopeptides from complex biological samples like human serum, indicating their potential in proteomics and glycomics research (Zhang et al., 2017). Similar findings were reported with poly-aminophenylboronate coatings in capillary electrophoresis, enhancing the selectivity and efficiency in the separation of diastereoisomers and glycoproteins (Bossi et al., 2004).

Nanoparticle-Based Drug Delivery Systems

The compound's derivatives have been used in designing pH-responsive and tumor-targeted nanovectors for enhancing siRNA delivery and treating metastatic cancers. These nanoparticles demonstrated improved siRNA uptake, gene silencing efficacy, and anti-metastatic effects in vitro, and effectively inhibited tumor growth and metastasis in vivo (Fan et al., 2017).

Glucose Sensing and Monitoring

3-Ethylsulfinylphenylboronic acid derivatives have been integrated into glucose-selective optical sensors and hydrogels, indicating their utility in continuous glucose monitoring systems. These systems leverage the glucose-induced changes in the physical properties of the materials for accurate and sensitive detection of glucose levels, which is vital in managing diabetes (Tierney et al., 2009).

Glycoprotein/Glycopeptide Enrichment Tools

The compound has been used to create boronic acid-functionalized magnetic nanoparticles for the selective enrichment of glycoproteins/glycopeptides. These nanoparticles showed excellent binding capacity toward glycoproteins and were effectively used for the selective capture and identification of glycopeptides from complex samples (Xihao et al., 2015).

Insulin Delivery

3-Ethylsulfinylphenylboronic acid and its derivatives have been investigated for their potential in glucose-responsive polymeric insulin delivery systems. The interaction between boronic acids and cyclic diols can trigger the release of insulin, providing a basis for self-regulated insulin delivery systems, critical in diabetes management (Siddiqui et al., 2016).

properties

IUPAC Name

(3-ethylsulfinylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3S/c1-2-13(12)8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBFKULBTXMUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660495
Record name [3-(Ethanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Ethylsulfinyl)phenyl)boronic acid

CAS RN

1072952-07-8
Record name B-[3-(Ethylsulfinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Ethanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Ethylsulfinylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Ethylsulfinylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Ethylsulfinylphenylboronic acid
Reactant of Route 4
3-Ethylsulfinylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Ethylsulfinylphenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Ethylsulfinylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.